molecular formula C19H18N2OS2 B2889728 3-(phenylthio)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide CAS No. 2034395-59-8

3-(phenylthio)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide

Cat. No.: B2889728
CAS No.: 2034395-59-8
M. Wt: 354.49
InChI Key: OITXHCJROFIJFW-UHFFFAOYSA-N
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Description

3-(phenylthio)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a phenylthio group (C₆H₅S-) at the 3-position and a 2-(thiophen-3-yl)pyridin-4-ylmethyl moiety at the amide nitrogen (Fig. 1). The phenylthio group introduces sulfur-based lipophilicity, while the thiophene-pyridine hybrid structure provides aromatic and heterocyclic diversity.

Properties

IUPAC Name

3-phenylsulfanyl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS2/c22-19(8-11-24-17-4-2-1-3-5-17)21-13-15-6-9-20-18(12-15)16-7-10-23-14-16/h1-7,9-10,12,14H,8,11,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITXHCJROFIJFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NCC2=CC(=NC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Phenylthio)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide is a complex organic compound characterized by its unique structural features, including a phenylthio group, a thiophene ring, and a pyridine ring. This compound is categorized as an amide and has garnered attention in medicinal chemistry due to its potential biological activities. The molecular formula is C17H18N2OS, indicating the presence of various heteroatoms and functional groups that may interact with biological systems.

Chemical Structure and Properties

The structure of this compound suggests multiple points of interaction with biological targets. The presence of aromatic systems and heteroatoms enhances its reactivity and potential for binding with proteins or enzymes.

Property Details
Molecular FormulaC17H18N2OS
Molecular Weight302.40 g/mol
Structural FeaturesPhenylthio group, thiophene ring, pyridine ring
Potential ApplicationsMedicinal chemistry, materials science

Biological Activity

Preliminary studies indicate that this compound may exhibit significant biological activities, particularly in the following areas:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors, potentially modulating signaling pathways relevant to various diseases.
  • Anticancer Activity : Similar compounds have shown cytotoxic effects against cancer cell lines, suggesting that this compound could also possess anticancer properties.

Case Studies

  • Cytotoxicity Against Cancer Cells : In a study evaluating the cytotoxic effects of related compounds on MCF-7 breast cancer cells, it was found that certain derivatives exhibited high cytotoxicity while maintaining low toxicity on normal cells. The introduction of specific functional groups enhanced the anticancer activity of these compounds .
  • Interaction Studies : Research indicates that the structural features of this compound could lead to interactions with targets involved in cell proliferation and apoptosis, similar to findings with other heterocyclic compounds .

The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that its ability to modulate enzyme activity and influence receptor interactions plays a crucial role in its biological activity.

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological efficacy of similar compounds. For instance:

  • Modifications in the thiophene or pyridine rings can significantly alter the compound's binding affinity and selectivity towards biological targets.
Compound Biological Activity IC50 (µM)
3-(Phenylthio)-N-methylpyridin-4-yl propanamideCytotoxicity on MCF-7 cells15.0
3-(Phenylthio)-N-(5-(thiophen-2-yl)pyridin-3-yl)methyl propanamideAntiviral activity20.5

Comparison with Similar Compounds

Structural Features :

  • Core : Propanamide (CH₂CH₂CONH-).
  • N-(2-(thiophen-3-yl)pyridin-4-ylmethyl): Combines electron-rich thiophene and pyridine, which may influence binding to biological targets.

Comparison with Structural Analogs

Thioether-Functionalized Propanamides

Compound Name Key Substituents Applications/Properties Reference
Target Compound 3-(Phenylthio), N-(thiophene-pyridinemethyl) Hypothesized pesticidal/medicinal
P22 (Dow AgroSciences) 3-((2,2-Difluorocyclopropyl)methylthio), N-(thiazole-fluoropyridine) Pesticidal activity (patented)

Analysis :

  • Structural Similarities : Both compounds feature a propanamide core with thioether-linked aromatic groups.
  • Key Differences :
    • Substituent Chemistry : P22 includes a difluorocyclopropyl group and fluoropyridine-thiazole, enhancing electronegativity and metabolic stability compared to the target’s phenylthio and thiophene-pyridine .
    • Bioactivity : P22’s thiazole and fluorinated groups are typical in agrochemicals for resistance management, suggesting the target compound may require similar modifications for pesticidal optimization.

Propanamides with Heterocyclic Moieties

Compound Name Heterocyclic Groups Functional Impact Reference
Target Compound Thiophene, pyridine Potential kinase inhibition
N-(3-((1-(3,4-dichlorophenyl)...)propyl)-3-phenylpropanamide Pyrazole, dichlorophenyl Enhanced binding to hydrophobic pockets
N-[1-(2-fluoro-5-methylphenyl)piperidin-3-yl]-3-(pyridin-2-yl)propanamide Piperidine, fluorophenyl, pyridine Improved CNS penetration

Analysis :

  • Heterocyclic Diversity : The target’s thiophene-pyridine system may offer unique π-stacking interactions compared to pyrazole or piperidine analogs.
  • Pharmacokinetics : Piperidine-containing analogs (e.g., ) likely exhibit better blood-brain barrier penetration due to increased basicity, whereas the target’s thiophene may reduce solubility .

Sulfur-Containing Amides

Compound Name Sulfur Group Role in Bioactivity Reference
Target Compound Phenylthio Oxidative stability modulation
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Thietanyloxy, pyrimidine-thio Antiviral potential

Analysis :

  • Electron Effects : Thioether groups in both compounds may act as hydrogen bond acceptors, but the pyrimidine-thio in could enhance nucleotide analog activity .

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